2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
CAS No.: 904821-62-1
Cat. No.: VC11908047
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904821-62-1 |
|---|---|
| Molecular Formula | C14H17N3O2S |
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
| Standard InChI | InChI=1S/C14H17N3O2S/c1-15-13(19)10-20-14-16-7-12(9-18)17(14)8-11-5-3-2-4-6-11/h2-7,18H,8-10H2,1H3,(H,15,19) |
| Standard InChI Key | PLCODKSJNNMRMH-UHFFFAOYSA-N |
| SMILES | CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |
| Canonical SMILES | CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-methylacetamide, reflects its intricate architecture:
-
Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 5-position is substituted with a hydroxymethyl group (), while the 1-position is benzylated ().
-
Sulfanyl linkage: A sulfur atom bridges the imidazole and acetamide moieties, forming a thioether bond.
-
Acetamide side chain: The N-methylacetamide group () enhances solubility and modulates bioactivity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.37 g/mol |
| CAS Number | 904821-62-1 |
| Solubility (Predicted) | Moderate in DMSO, DMF |
| Stability | Stable at room temperature |
Synthetic Pathways and Optimization
The synthesis of 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves multi-step organic reactions, typically including:
Step 1: Formation of the Imidazole Core
The imidazole ring is constructed via the Debus-Radziszewski reaction, combining glyoxal, ammonia, and a benzyl-substituted aldehyde. Hydroxymethylation at the 5-position is achieved using formaldehyde under basic conditions.
Step 2: Sulfanyl-Acetamide Attachment
A nucleophilic substitution reaction introduces the sulfanyl-acetamide group. Thiol-containing intermediates react with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with triethylamine as a base.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Glyoxal, benzylamine, formaldehyde, KOH | 65 |
| 2 | Chloroacetamide, DMF, EtN, 60°C | 72 |
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
-
Imidazole ring: Undergoes electrophilic substitution at the 4-position. Bromination or nitration may modify electronic properties for enhanced bioactivity.
-
Hydroxymethyl group: Susceptible to oxidation to a carboxylic acid or esterification for prodrug strategies.
-
Sulfanyl linkage: Oxidizable to sulfoxide or sulfone derivatives, altering electronic and steric profiles.
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing:
-
Antimicrobial agents: Structural modifications (e.g., fluorination) may enhance potency against drug-resistant strains.
-
Enzyme inhibitors: Potential applications in cancer therapy by targeting tyrosine kinases.
Future Research Directions
-
In vivo toxicity studies: Acute and chronic toxicity profiles in animal models.
-
Structure-activity relationship (SAR): Systematic variation of substituents to optimize efficacy.
-
Crystallographic studies: X-ray diffraction to resolve binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume